(S)-2-Bromo-5-(2-(pyrrolidin-2-yl)-1H-imidazol-4-yl)pyridine
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Overview
Description
(S)-2-Bromo-5-(2-(pyrrolidin-2-yl)-1H-imidazol-4-yl)pyridine is a complex organic compound that features a bromine atom, a pyrrolidine ring, and an imidazole ring attached to a pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Bromo-5-(2-(pyrrolidin-2-yl)-1H-imidazol-4-yl)pyridine typically involves multi-step organic reactions. One common approach is to start with the bromination of a pyridine derivative, followed by the introduction of the imidazole and pyrrolidine rings through nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are carefully controlled to optimize yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Bromo-5-(2-(pyrrolidin-2-yl)-1H-imidazol-4-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield an amino derivative, while oxidation can introduce carbonyl or hydroxyl groups.
Scientific Research Applications
(S)-2-Bromo-5-(2-(pyrrolidin-2-yl)-1H-imidazol-4-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-2-Bromo-5-(2-(pyrrolidin-2-yl)-1H-imidazol-4-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Pyrrolidin-2-yl)pyridine: A related compound with similar structural features but lacking the bromine and imidazole groups.
2-Bromo-5-(1H-imidazol-4-yl)pyridine: Similar to the target compound but without the pyrrolidine ring.
Uniqueness
(S)-2-Bromo-5-(2-(pyrrolidin-2-yl)-1H-imidazol-4-yl)pyridine is unique due to the combination of its bromine, pyrrolidine, and imidazole groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H13BrN4 |
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Molecular Weight |
293.16 g/mol |
IUPAC Name |
2-bromo-5-[2-[(2S)-pyrrolidin-2-yl]-1H-imidazol-5-yl]pyridine |
InChI |
InChI=1S/C12H13BrN4/c13-11-4-3-8(6-15-11)10-7-16-12(17-10)9-2-1-5-14-9/h3-4,6-7,9,14H,1-2,5H2,(H,16,17)/t9-/m0/s1 |
InChI Key |
NRGAILKKHJJXSH-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC=C(N2)C3=CN=C(C=C3)Br |
Canonical SMILES |
C1CC(NC1)C2=NC=C(N2)C3=CN=C(C=C3)Br |
Origin of Product |
United States |
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